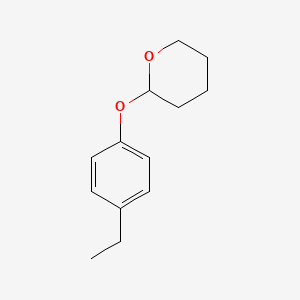

2H-Pyran, 2-(4-ethylphenoxy)tetrahydro-

Description

General Significance of Tetrahydropyran (B127337) Scaffolds in Modern Organic Chemistry

The tetrahydropyran (THP) scaffold, a six-membered heterocyclic ring containing one oxygen atom, is a ubiquitous structural motif in organic chemistry. Its prevalence stems from its appearance in a wide range of biologically active natural products, including various carbohydrates (in their pyranose form), pheromones, and complex polyether antibiotics. The stability of the saturated ring system makes it a reliable building block in multi-step syntheses.

Furthermore, the dihydropyran precursor to THP ethers is widely used to introduce the tetrahydropyranyl protecting group for alcohols. This strategy is a cornerstone of modern synthetic chemistry, prized for its reliability and the stability of the resulting THP ether under a variety of reaction conditions, such as those involving strong bases, organometallic reagents, and hydrides. The protection is readily achieved under acidic conditions and can be reversed with aqueous acid, making it a versatile tool in the synthesis of complex molecules. The development of new methodologies for the asymmetric synthesis of substituted tetrahydropyrans continues to be an active area of research, as these chiral structures are key components of many pharmaceutical molecules.

2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- within the Context of Aryloxy-Substituted Tetrahydropyrans

2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- belongs to the class of 2-aryloxy-substituted tetrahydropyrans. These compounds are characterized by a tetrahydropyran ring connected to an aromatic ring via an ether linkage at the C2 position (the anomeric carbon). This linkage creates an acetal (B89532) functional group, which has distinct chemical properties. The general structure consists of a saturated heterocyclic core and an aromatic substituent, allowing for a wide range of possible derivatives by modifying the aromatic ring.

While specific experimental data for 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- is not widely available in public literature, its fundamental properties can be inferred from its structure and comparison with its positional isomer, 4-(4-ethylphenoxy)tetrahydro-2H-pyran.

Interactive Data Table for 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro-

| Property | Value | Notes |

| Molecular Formula | C₁₃H₁₈O₂ | - |

| Molecular Weight | 206.28 g/mol | - |

| CAS Number | 1452774-20-7 | Note: This CAS number corresponds to the positional isomer, 4-(4-ethylphenoxy)tetrahydro-2H-pyran. chemicalbook.com |

| General Class | Aryloxy-substituted tetrahydropyran | - |

| Key Functional Groups | Acetal, Ether, Aromatic Ring | - |

The electronic properties of the aryloxy group can influence the stability and reactivity of the acetal linkage. In the case of 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro-, the 4-ethylphenyl group is a relatively simple aromatic substituent. The ethyl group is weakly electron-donating, which can have a subtle effect on the electron density of the aromatic ring and the adjacent ether oxygen.

Research Paradigms for 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- and Related Structures

The study of 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- and its analogues follows established paradigms in synthetic and analytical chemistry.

Synthesis: The most common and direct method for synthesizing 2-aryloxy-tetrahydropyrans is the acid-catalyzed addition of a phenol (B47542) to 2,3-dihydro-4H-pyran. chemicalbook.com This reaction proceeds via the protonation of the double bond in dihydropyran to form a resonance-stabilized oxocarbenium ion. The phenolic hydroxyl group then acts as a nucleophile, attacking the anomeric carbon to form the C-O bond and, after deprotonation, yielding the final 2-aryloxytetrahydropyran product. For the specific synthesis of 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro-, this would involve the reaction of 4-ethylphenol (B45693) with 2,3-dihydro-4H-pyran in the presence of a catalytic amount of acid, such as p-toluenesulfonic acid (PTSA) or a Lewis acid.

Analytical Characterization: The structural elucidation of these compounds relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a critical tool for confirming the structure. Key signals would include those for the aromatic protons of the 4-ethylphenyl group, the characteristic quartet and triplet of the ethyl group, and the complex multiplets of the diastereotopic methylene (B1212753) protons of the tetrahydropyran ring. A particularly diagnostic signal is the proton on the anomeric carbon (C2), which appears as a distinct multiplet. ¹³C NMR would similarly show characteristic signals for the aromatic, alkyl, and tetrahydropyran carbons.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information. For 2-aryloxy-tetrahydropyrans, a common fragmentation pathway involves the cleavage of the C-O bond between the pyran ring and the phenoxy group, leading to characteristic fragment ions.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the key functional groups, such as the C-O-C stretching frequencies of the ether and acetal groups, and the characteristic absorptions of the aromatic ring.

Research into this class of compounds may also involve studying their reactivity, such as the reductive cleavage of the acetal linkage, or exploring their potential biological activities, as the tetrahydropyran motif is present in many bioactive molecules. georganics.skorganic-chemistry.org

Structure

3D Structure

Properties

CAS No. |

140226-52-4 |

|---|---|

Molecular Formula |

C13H18O2 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

2-(4-ethylphenoxy)oxane |

InChI |

InChI=1S/C13H18O2/c1-2-11-6-8-12(9-7-11)15-13-5-3-4-10-14-13/h6-9,13H,2-5,10H2,1H3 |

InChI Key |

FVCNCUAGNOENEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2CCCCO2 |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for 2h Pyran, 2 4 Ethylphenoxy Tetrahydro

Stereocontrolled Synthesis of the Tetrahydropyran (B127337) Core of 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro-

The tetrahydropyran ring is a common structural motif in a vast number of natural products and biologically active molecules. rsc.orgnih.gov Consequently, numerous methods for its construction have been developed, ranging from cycloaddition reactions to transition metal-catalyzed processes. rsc.orgyork.ac.uk

Cycloaddition reactions represent a powerful tool for the convergent and stereocontrolled synthesis of cyclic systems, including the tetrahydropyran ring.

[3+3] Annulation: This strategy involves the reaction of a three-carbon synthon with another three-atom component to form the six-membered THP ring. For instance, the reaction of 1,3-bis(silyloxy)-1,3-butadienes with acetals or ketals, catalyzed by a Lewis acid, can provide functionalized tetrahydropyranones, which can be further elaborated to the desired THP core.

Oxa-6π-electrocyclization: This pericyclic reaction involves the cyclization of a conjugated 1-oxatriene system to form a 2H-pyran, which can then be reduced to the corresponding tetrahydropyran. mdpi.comresearchgate.netnih.gov This method is particularly useful for the synthesis of highly substituted pyrans and has been applied in the synthesis of various natural products. mdpi.comresearchgate.net The equilibrium between the open-chain dienone and the cyclic 2H-pyran is a critical aspect of this reaction, often influenced by steric and electronic factors of the substituents. nih.gov Tandem reactions, such as a Knoevenagel condensation followed by an oxa-6π electrocyclization, offer an efficient route to complex pyran structures. mdpi.comnih.gov

A summary of representative cycloaddition approaches is presented in the table below.

| Cycloaddition Type | Reactants | Catalyst/Conditions | Product |

| [4+2] Hetero-Diels-Alder | Danishefsky's diene and an aldehyde | Lewis Acid (e.g., Jacobsen's chiral Cr(III) catalyst) | 2,3-Dihydro-4H-pyran-4-one |

| [3+3] Annulation | 1,3-Bis(silyloxy)-1,3-butadiene and an acetal (B89532)/ketal | Lewis Acid (e.g., TiCl4) | Tetrahydropyran-4-one |

| Oxa-6π-electrocyclization | (Z,Z)-hexa-3,5-dien-1-one | Thermal or photochemical | 2H-Pyran |

Ring-closing reactions of acyclic precursors provide another versatile entry to the tetrahydropyran ring system.

Cycloisomerization of Diynols: The cycloisomerization of diynols, often catalyzed by transition metals such as gold or platinum, can lead to the formation of functionalized tetrahydropyran rings. This methodology allows for the construction of the THP core with concomitant introduction of substituents.

Intramolecular Oxa-Michael Reaction: The intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated ester, ketone, or thioester is a widely used method for the synthesis of substituted tetrahydropyrans. ntu.edu.sg This reaction can be catalyzed by either acid or base and often proceeds with high stereoselectivity, which is rationalized by the energetic favorability of chair-like transition states that minimize steric interactions. ntu.edu.sg

Transition metal catalysis has emerged as a powerful platform for the synthesis of tetrahydropyrans, offering high efficiency and stereocontrol. rsc.org

Palladium-Catalyzed Intramolecular Alkoxycarbonylation: This method involves the palladium-catalyzed reaction of a hydroxy-alkyne with carbon monoxide and an alcohol to afford a tetrahydropyranone derivative.

Gold-Catalyzed Cyclization of Monoallylic Diols: The cyclization of chiral monoallylic diols catalyzed by gold(I) complexes can produce tetrahydropyrans with high stereoselectivity. organic-chemistry.org

Iron-Catalyzed Thermodynamic Equilibration: An iron-catalyzed equilibration of 2-alkenyl-6-substituted tetrahydropyrans allows for the isolation of the thermodynamically more stable cis-isomer in enriched form. organic-chemistry.org

The development of asymmetric methods for the synthesis of chiral tetrahydropyrans is of significant importance due to the prevalence of this motif in biologically active molecules.

Chiral Phosphoric Acid Catalyzed Intramolecular Oxa-Michael Addition: Chiral phosphoric acids have been successfully employed as catalysts for the enantioselective intramolecular oxa-Michael cyclization of hydroxy-functionalized α,β-unsaturated thioesters, yielding highly enantioenriched tetrahydropyrans. whiterose.ac.uk

Kinetic Resolution of Epoxy Alcohols: The kinetic resolution of 4,5-epoxy alcohols, catalyzed by cobalt or vanadium complexes, can provide access to enantioenriched tetrahydropyran derivatives through regioselective intramolecular epoxide ring opening. nih.gov

The transformation of readily available pyranone precursors offers a strategic approach to the synthesis of the tetrahydropyran core.

Reduction of Dihydropyranones: 2,3-Dihydro-4-pyranones, which can be synthesized via hetero-Diels-Alder reactions, can be reduced to the corresponding tetrahydropyranols. mdpi.comrsc.org Subsequent deoxygenation would furnish the tetrahydropyran ring.

Modification of Tetrahydropyran-4-ones: Tetrahydropyran-4-ones, accessible through various cycloaddition strategies, can serve as versatile intermediates. For example, a Wittig reaction can be used to introduce an exocyclic double bond, which can then be hydrogenated.

Precise Introduction of the 2-(4-Ethylphenoxy) Moiety

Once the tetrahydropyran core is established, the final step is the introduction of the 2-(4-ethylphenoxy) group. This is typically achieved through an etherification reaction.

A common and effective method involves the reaction of a tetrahydropyran-2-ol (a cyclic hemiacetal) with 4-ethylphenol (B45693) under acidic conditions. The acid catalyst protonates the hydroxyl group of the hemiacetal, which then leaves as a water molecule to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by the hydroxyl group of 4-ethylphenol on this intermediate, followed by deprotonation, yields the desired 2-(4-ethylphenoxy)tetrahydro-2H-pyran.

Alternatively, a 2-halotetrahydropyran can be reacted with the sodium or potassium salt of 4-ethylphenol in a Williamson ether synthesis. This method offers a high degree of control and is often used when the direct acid-catalyzed etherification is not suitable due to the presence of acid-sensitive functional groups.

The table below summarizes key reactions for the introduction of the phenoxy moiety.

| Reactants | Reagents/Conditions | Reaction Type | Product |

| Tetrahydropyran-2-ol and 4-Ethylphenol | Acid catalyst (e.g., p-toluenesulfonic acid) | Acid-catalyzed Etherification | 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- |

| 2-Chlorotetrahydropyran and Sodium 4-ethylphenoxide | Inert solvent (e.g., THF) | Williamson Ether Synthesis | 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- |

Regioselective Etherification Reactions with Phenolic Precursors

The primary method for synthesizing 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- is through the acid-catalyzed reaction of 4-ethylphenol with 3,4-dihydro-2H-pyran (DHP). This reaction is a classic example of alcohol protection, forming a stable THP ether. The key to this synthesis is regioselectivity, ensuring the ether linkage forms exclusively at the phenolic oxygen (O-alkylation).

The reaction proceeds via the protonation of the double bond in DHP, creating a stabilized oxocarbenium ion. This electrophilic intermediate is then attacked by the nucleophilic hydroxyl group of 4-ethylphenol. The para-ethyl group on the phenol (B47542) ring, being weakly electron-donating, slightly enhances the nucleophilicity of the hydroxyl group. A variety of acid catalysts can be employed to facilitate this transformation, each offering different advantages in terms of reaction rate, yield, and ease of workup.

Table 1: Comparison of Catalysts for Regioselective Etherification of 4-Ethylphenol

| Catalyst | Reaction Conditions | Typical Yield (%) | Remarks |

|---|---|---|---|

| p-Toluenesulfonic acid (PTSA) | CH₂Cl₂, Room Temp | 90-98 | Common, efficient, but requires aqueous workup. |

| Pyridinium (B92312) p-toluenesulfonate (PPTS) | CH₂Cl₂, Room Temp | 90-95 | Milder catalyst, useful for acid-sensitive substrates. |

| Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) | Acetonitrile, Room Temp | 85-95 | Can be used for various diol reactions to form cyclic ethers. organic-chemistry.org |

| Lanthanide triflates | Solvent-free or CH₂Cl₂ | >90 | Efficient catalysts for intramolecular hydroalkoxylation. organic-chemistry.org |

The choice of catalyst and solvent is crucial for optimizing the reaction and preventing potential side reactions, such as the polymerization of DHP.

Strategies for Orthogonal Functionalization and Phenoxy Linkage Formation

The formation of the phenoxy-tetrahydropyran linkage is central to orthogonal synthetic strategies, particularly when 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- serves as an intermediate in the synthesis of more complex molecules. Orthogonal synthesis allows for the selective manipulation of different functional groups within a molecule without affecting others. nih.gov

The THP group acts as a robust protecting group for the phenolic hydroxyl. It is stable under a wide range of conditions, including those involving organometallic reagents (e.g., Grignard, organolithium), basic hydrolysis of esters, and many oxidation or reduction reactions. This stability allows for chemical modifications at other positions of the molecule. For instance, if the ethyl group were replaced by a functional group amenable to further reaction (e.g., an ester, a halide), that group could be modified while the THP-protected phenol remains intact.

The selective removal (deprotection) of the THP group is typically achieved under mild acidic conditions (e.g., acetic acid in THF/water), which cleaves the acetal linkage to regenerate the phenol without disturbing other acid-labile or base-stable groups. This orthogonal protection-deprotection strategy is fundamental in multi-step organic synthesis. researchgate.net

Considerations for the Ethyl Substituent within the Phenoxy Group

The ethyl substituent at the para-position of the phenoxy group has several implications for the synthesis and properties of the target compound.

Electronic Effects: The ethyl group is an alkyl substituent and therefore has a weak electron-donating effect on the aromatic ring through induction and hyperconjugation. This effect slightly increases the electron density of the ring and the nucleophilicity of the phenolic oxygen, which can facilitate the etherification reaction with DHP.

Steric Effects: Located at the para-position, the ethyl group exerts minimal steric hindrance at the reaction site (the hydroxyl group). This lack of steric congestion contributes to the high efficiency and rapid rate of the etherification reaction.

Physicochemical Properties: The ethyl group increases the lipophilicity of the molecule compared to its non-alkylated phenol precursor. This affects its solubility in various organic solvents and its interactions in biological systems, should it be a fragment of a larger bioactive molecule. 4-Ethylphenol itself is a known volatile organic compound produced by some plants in response to pathogens. nih.gov

Integrated Synthetic Protocols for 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- and its Analogs

Modern synthetic chemistry emphasizes efficiency, atom economy, and the reduction of waste. Integrated protocols such as one-pot, multicomponent, and convergent/divergent pathways are key to achieving these goals in the synthesis of the title compound and its structurally related analogs.

One-Pot and Multicomponent Reactions

One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, offer significant advantages by avoiding lengthy separation and purification procedures of intermediates. reddit.com While the direct synthesis of 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- is a simple one-step process, one-pot methodologies are highly relevant for the synthesis of its more complex analogs.

Multicomponent reactions (MCRs), in which three or more starting materials react to form a product in a single step, are powerful tools for building molecular complexity. ufms.brresearchgate.net For example, a hypothetical MCR for a pyran derivative could involve the reaction of an aldehyde, malononitrile, and a 1,3-dicarbonyl compound, often catalyzed by an organocatalyst like Zn(L-proline)₂. eurjchem.com An MCR to generate an analog of the target compound could theoretically involve 4-ethylphenol, an aldehyde, and a suitable diene in a hetero-Diels-Alder reaction to construct the pyran ring and install the phenoxy group simultaneously. Such strategies are prized for their high atom economy and efficiency. nih.govnih.gov

Convergent and Divergent Synthetic Pathways

The concepts of convergent and divergent synthesis are crucial for the strategic assembly of chemical libraries based on the 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- scaffold. york.ac.uk

Divergent Synthesis: A divergent strategy begins with a common core structure—in this case, 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- or a functionalized version thereof—which is then subjected to various reactions to create a diverse library of related compounds. For example, if the ethyl group were replaced with a bromo substituent, this position could be used for various palladium-catalyzed cross-coupling reactions to introduce a wide range of different functional groups, leading to a diverse set of analogs.

Development of Efficient and Scalable Synthetic Routes

For industrial applications, the development of efficient and scalable synthetic routes is paramount. The standard synthesis of 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- from 4-ethylphenol and DHP is inherently efficient. However, for large-scale production, further optimization is necessary.

Key considerations for scalability include:

Reaction Conditions: Performing the reaction under solvent-free (neat) conditions can significantly improve process efficiency by eliminating the need for solvent handling, recovery, and disposal. researchgate.net

Thermal Management: The etherification reaction is often exothermic. On a large scale, controlling the reaction temperature via controlled addition of reagents is crucial to prevent runaway reactions and ensure product quality. researchgate.net

Catalyst Choice: Using solid-supported or easily removable catalysts can simplify the workup procedure, which is a major bottleneck in large-scale synthesis.

Workup and Purification: A simple quenching step, for example with a weak base like triethylamine, followed by direct use of the product solution or a simple filtration, is preferable to complex extractions or chromatographic purification. researchgate.net

By optimizing these factors, the synthesis can be made more cost-effective, safer, and environmentally friendly, which is essential for industrial production. google.com

Mechanistic Elucidation of Chemical Transformations Involving 2h Pyran, 2 4 Ethylphenoxy Tetrahydro

Fundamental Reaction Pathways of 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- and Related Tetrahydropyran (B127337) Ethers

The chemical behavior of 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro-, a representative 2-aryloxytetrahydropyran ether, is governed by the inherent reactivity of the tetrahydropyran (THP) ring and the nature of the ether linkage. The primary reaction pathways involve transformations at the anomeric C-2 position, which is activated by the adjacent ring oxygen atom.

One of the most well-documented reaction pathways for this class of compounds is thermal elimination. researchgate.net Gas-phase elimination kinetics of related 2-(4-substituted-phenoxy)tetrahydro-2H-pyrans reveal a unimolecular reaction that proceeds to yield 3,4-dihydro-2H-pyran (DHP) and the corresponding phenol (B47542). researchgate.net This reaction is believed to occur via a concerted mechanism involving a four-membered cyclic transition state. researchgate.net

Another fundamental process is autoxidation, a reaction common to ethers. The α-positions relative to the ether oxygen in the THP ring are susceptible to hydrogen abstraction, leading to the formation of potentially explosive peroxides. rsc.org While tetrahydropyran is known to undergo autoxidation more slowly than its five-membered counterpart, tetrahydrofuran (B95107) (THF), this pathway remains a significant aspect of its reactivity profile. rsc.org

Furthermore, the electrophilic nature of the C-2, C-4, and C-6 positions of the pyran ring system makes them susceptible to nucleophilic attack. clockss.org In the case of 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro-, the C-2 position is particularly activated, making it a focal point for acid-catalyzed cleavage or substitution reactions. These reactions typically proceed through an intermediate oxocarbenium ion, which is then trapped by a nucleophile. thieme-connect.com

Influence of the Tetrahydropyran Ring and Substituents in 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- on Reaction Selectivity

The structure of the tetrahydropyran ring and the electronic properties of substituents on the phenoxy moiety exert significant control over reaction pathways and selectivity. The chair-like conformation of the THP ring and the stereoelectronic effects of the ring oxygen are crucial in determining the molecule's reactivity.

In thermal elimination reactions, substituents on the phenoxy ring have a measurable impact on the reaction rate. Studies on 2-(4-substituted-phenoxy)tetrahydro-2H-pyranes have shown that the nature of the substituent at the para-position of the phenoxy group influences the kinetic and thermodynamic parameters of the decomposition. researchgate.net For instance, an electron-donating group like methoxy (B1213986) slightly alters the activation energy compared to an unsubstituted phenoxy group. researchgate.net This suggests that the polarization of the C-O bond of the phenoxy group is a factor in the rate-determining step. researchgate.net The primary determinant, however, appears to be the abstraction of a pyran hydrogen by the phenoxy oxygen. researchgate.net

The THP ring itself influences reactivity, particularly in comparison to other cyclic ethers. For example, the energy barrier for hydrogen abstraction during autoxidation is predicted to be higher for THP than for THF. rsc.org Computational studies suggest that this difference arises from factors including the stability of the resulting radical and steric hindrance from neighboring hydrogen atoms in the THP ring, which can block the approach of molecular oxygen. rsc.org

In reactions proceeding via an oxocarbenium ion intermediate, the stereochemistry of the THP ring plays a critical role in directing the approach of nucleophiles, leading to high levels of diastereoselectivity in synthesis. thieme-connect.com DFT calculations have suggested that high levels of diastereoselectivity can arise from subtle interactions between the α-hydrogens of the substrate and the catalyst. thieme-connect.com

Mechanistic Investigations of Cleavage and Functional Group Interconversion at the 2-(4-ethylphenoxy) Position

The C-O bond linking the tetrahydropyran ring and the 4-ethylphenoxy group is the most reactive site for cleavage and functional group interconversion. The mechanism of this cleavage is highly dependent on the reaction conditions.

Under thermal conditions in the gas phase, the primary mechanism is a unimolecular elimination reaction. researchgate.net Kinetic studies of 2-phenoxytetrahydro-2H-pyran and its 4-substituted analogs support a mechanism involving a four-membered cyclic transition state. researchgate.net In this process, a hydrogen atom from the C-6 position of the pyran ring is transferred to the oxygen atom of the phenoxy group, leading to the concerted cleavage of the C2-O bond and the C6-H bond, forming 3,4-dihydro-2H-pyran and the corresponding phenol. researchgate.net

The following table presents kinetic data for the thermal decomposition of related 2-(4-substituted-phenoxy)tetrahydro-2H-pyranes, illustrating the influence of the substituent on the reaction rate.

| Compound | Arrhenius Equation (log k₁ (s⁻¹)) | Activation Energy (Ea) (kJ mol⁻¹) |

|---|

In the presence of acid, the cleavage mechanism changes significantly. The ether oxygen of the phenoxy group is protonated, followed by the departure of the 4-ethylphenol (B45693) molecule to form a resonance-stabilized oxocarbenium ion. This cation is a key intermediate that can then be attacked by various nucleophiles, leading to a range of functional group interconversions at the C-2 position. This pathway is fundamental to the use of the tetrahydropyranyl group as a protecting group for alcohols and phenols in organic synthesis.

Computational Studies on the Reaction Mechanisms and Reactivity Profiles of 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro-

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms and reactivity of molecules like 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro-. These methods offer insights into electronic structures, transition states, and molecular dynamics that are often inaccessible through experimental means alone. mdpi.comamrita.edu

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties and reactivity of organic molecules. rsc.org For tetrahydropyran ethers, DFT calculations are employed to determine ground-state geometries, calculate the energies of transition states, and predict reaction energy barriers. rsc.org

For example, DFT studies on the autoxidation of tetrahydropyran have been used to calculate the energy barrier for the initial hydrogen abstraction step, providing a quantitative explanation for its lower reactivity compared to tetrahydrofuran. rsc.org These calculations can identify the most likely sites of radical attack and elucidate the stability of the resulting intermediates. rsc.org

The following table summarizes calculated energy barriers for hydrogen abstraction from tetrahydropyran (THP) and tetrahydrofuran (THF), highlighting the difference in their reactivity.

| Compound | Calculation Level | Energy Barrier (kJ mol⁻¹) |

|---|

DFT is also instrumental in studying reaction mechanisms, such as the stereoselective synthesis of THP derivatives, by modeling the transition state structures and explaining the origins of observed stereoselectivity. thieme-connect.com

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. youtube.com For a flexible molecule like 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro-, MD simulations can provide a detailed picture of its conformational landscape and dynamic behavior in different environments, such as in various solvents. amrita.edunih.gov

By simulating the trajectory of the molecule, MD can reveal the preferred conformations of the tetrahydropyran ring (e.g., chair, boat, twist-boat) and the orientation of the 4-ethylphenoxy substituent. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules, such as enzymes or reactants. mdpi.comamrita.edu MD simulations can also be used to study solvation effects, showing how solvent molecules arrange around the solute and influence reaction pathways and energies. amrita.edu

Quantum molecular descriptors are numerical values derived from the electronic structure of a molecule that quantify its chemical reactivity and physical properties. mdpi.comamrita.edu These descriptors can be calculated using DFT and provide a conceptual framework for understanding and predicting chemical behavior.

Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the electron density surface of a molecule. It reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro-, an MEP map would highlight the electronegative oxygen atoms as sites susceptible to electrophilic attack or hydrogen bonding, and electropositive regions on hydrogen atoms. mdpi.com

Average Local Ionization Energies (ALIE): ALIE is a descriptor that indicates the energy required to remove an electron from a specific point on the molecular surface. Regions with low ALIE values correspond to the most reactive sites for electrophilic attack. This analysis can help identify the most nucleophilic centers in the molecule. amrita.edu

Bond Dissociation Energies (BDE): The BDE is the energy required to break a specific bond homolytically. Calculating BDEs for the various C-H and C-O bonds in 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- can predict the weakest bonds and the most likely sites for radical abstraction or thermal cleavage. amrita.edu For instance, calculating the BDE for the C-H bonds alpha to the ether oxygen can help assess the molecule's stability towards autoxidation. mdpi.comamrita.edu

Chemical Transformations and Derivatization Strategies for 2h Pyran, 2 4 Ethylphenoxy Tetrahydro

Functionalization of the Tetrahydropyran (B127337) Ring System of 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro-

The tetrahydropyran (THP) ring in 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- is a saturated oxygen-containing heterocycle. Its connection to the 4-ethylphenoxy group via an ether linkage at the anomeric C2 position effectively makes it a cyclic acetal (B89532). This structural feature is central to its reactivity. Methodologies for constructing THP rings are well-established, often involving strategies like metal-mediated cyclizations, ring-closing metathesis, and hetero-Diels–Alder reactions. rsc.orgresearchgate.net

Selective Hydrogenation, Oxidation, and Reduction Protocols

The saturated nature of the tetrahydropyran ring renders it generally inert to hydrogenation under standard conditions. Catalytic hydrogenation protocols that reduce aromatic rings or other unsaturated groups would typically leave the THP ring intact. nih.gov

Oxidation and Reduction: Direct oxidation of the C-H bonds on the THP ring is challenging due to their low reactivity. Oxidative transformations would more likely occur at the more reactive sites of the molecule, such as the benzylic position of the ethyl group on the aromatic ring.

Reduction of the saturated THP ether is also not a typical transformation. However, the acetal linkage at C2 is susceptible to reductive cleavage. This process, often involving Lewis acids and a reducing agent like a silane, would lead to ring opening, effectively constituting a reduction of the cyclic ether to a diol derivative. The gain of electrons by the molecule is what classifies this as a reduction. youtube.com

Ring Opening and Ring Expansion/Contraction Reactions

Ring Opening: The most characteristic reaction of the 2-alkoxy-THP system is acid-catalyzed ring opening. The presence of an oxygen atom from the 4-ethylphenoxy group at the anomeric center makes this linkage susceptible to cleavage under acidic conditions. This reaction proceeds via a stabilized oxocarbenium ion intermediate, which can then be trapped by nucleophiles. This is a common strategy for both deprotection of THP-protected alcohols and for the synthesis of more complex acyclic structures. researchgate.netdocumentsdelivered.com For instance, treatment with a Lewis acid could lead to rearrangement and the formation of various diastereomeric products. researchgate.net

Ring Expansion and Contraction: While less common for a stable six-membered ring like tetrahydropyran, ring expansion and contraction reactions represent potential, albeit complex, derivatization strategies. wikipedia.org

Ring Expansion: These reactions could potentially be initiated by introducing a suitable functional group adjacent to the ring, which could then facilitate a rearrangement, such as a Tiffeneau–Demjanov rearrangement, to form a seven-membered oxepane (B1206615) ring.

Ring Contraction: Ring contraction could be envisioned through mechanisms like the Favorskii rearrangement if a halogen were introduced at the C3 position and subsequently treated with a base. wikipedia.org These transformations are often challenging and may require multi-step sequences to install the necessary functionality.

Introduction of Additional Stereocenters

The 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- molecule already possesses a stereocenter at the C2 carbon, where the 4-ethylphenoxy group is attached. The introduction of further stereocenters onto the THP ring is a key strategy for creating complex, stereochemically rich molecules. khanacademy.orgyoutube.com

Strategies for introducing new stereocenters include:

Deprotonation and Alkylation: The protons at the C3 and C5 positions are adjacent to the ring oxygen and can be selectively removed by a strong base. The resulting carbanion can then react with various electrophiles (e.g., alkyl halides, aldehydes) to introduce a new substituent and potentially a new stereocenter.

Prins Cyclization Variants: While typically used for THP ring synthesis, modifications of the Prins cyclization can be adapted to functionalize existing THP systems, leading to the formation of new stereocenters. organic-chemistry.org

Radical Reactions: Radical-based C-H functionalization can introduce substituents at various positions on the ring, with the stereochemical outcome depending on the directing groups and reaction conditions.

Chemical Modifications of the 4-Ethylphenoxy Substituent

The 4-ethylphenoxy group provides a versatile platform for derivatization through reactions on the aromatic ring and transformations of the ethyl side chain.

Reactions on the Aromatic Ring (e.g., electrophilic substitution, metalation using bromo-precursors)

Electrophilic Aromatic Substitution (EAS): The aromatic ring is activated towards electrophilic attack by two substituents: the alkoxy group (-O-THP) and the ethyl group (-CH₂CH₃). wikipedia.org The alkoxy group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The ethyl group is a weaker activator, also directing ortho and para. masterorganicchemistry.com Since the para position is occupied by the ethyl group, substitutions are strongly directed to the two equivalent ortho positions (C3' and C5'). wikipedia.orgmasterorganicchemistry.com

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(3-Nitro-4-ethylphenoxy)tetrahydro-2H-pyran |

| Bromination | Br₂, FeBr₃ | 2-(3-Bromo-4-ethylphenoxy)tetrahydro-2H-pyran |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-(3-Acetyl-4-ethylphenoxy)tetrahydro-2H-pyran |

| Sulfonation | Fuming H₂SO₄ | 2-(3-Sulfo-4-ethylphenoxy)tetrahydro-2H-pyran |

Metalation Strategies:

Directed Ortho-Metalation (DoM): The ether oxygen of the THP group can direct lithiation to the adjacent ortho positions of the aromatic ring using strong bases like n-butyllithium. The resulting aryllithium species can then be quenched with a variety of electrophiles.

Halogen-Metal Exchange: A bromo-precursor, synthesized via electrophilic bromination, can be subjected to halogen-metal exchange. Reacting the bromo-derivative with an organolithium reagent (e.g., t-BuLi) at low temperatures generates a lithiated aromatic ring, which can then be functionalized by reacting with electrophiles.

Transformations of the Ethyl Group

The ethyl group offers another site for modification, primarily at the benzylic position (the -CH₂- group), which is activated by the adjacent aromatic ring.

Benzylic Functionalization:

Radical Halogenation: Using reagents like N-bromosuccinimide (NBS) with a radical initiator, selective bromination can be achieved at the benzylic position to yield 2-(4-(1-bromoethyl)phenoxy)tetrahydro-2H-pyran. This bromo-derivative is a valuable intermediate for subsequent nucleophilic substitution or elimination reactions.

Oxidation: The benzylic position can be oxidized using strong oxidizing agents. For example, potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the ethyl group to a carboxylic acid, yielding 4-((tetrahydro-2H-pyran-2-yl)oxy)benzoic acid. Milder oxidation could potentially yield the corresponding ketone, 1-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethan-1-one.

| Reaction Type | Reagents | Expected Product |

|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN or light | 2-(4-(1-Bromoethyl)phenoxy)tetrahydro-2H-pyran |

| Benzylic Oxidation (to Ketone) | CrO₃, or other mild oxidants | 1-(4-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethan-1-one |

| Benzylic Oxidation (to Carboxylic Acid) | KMnO₄, heat | 4-((Tetrahydro-2H-pyran-2-yl)oxy)benzoic acid |

Synthesis of Analogs of 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- for Structure-Property Relationship Probing

The synthesis of analogs of 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- would typically involve modifications at three key positions: the phenoxy ring, the ethyl substituent, and the tetrahydropyran (THP) ring itself.

Modification of the Phenoxy Ring:

A primary strategy for probing the SPR of the phenoxy moiety involves the introduction of various substituents at different positions on the aromatic ring. This can be achieved by utilizing a range of substituted phenols in the initial synthesis. The standard synthesis of 2-phenoxytetrahydropyran (B1583302) involves the acid-catalyzed reaction of 3,4-dihydro-2H-pyran (DHP) with a phenol (B47542). By employing a diverse palette of commercially available or synthetically accessible phenols, a wide array of analogs can be generated.

Key modifications would include:

Electronic Effects: Introducing electron-donating groups (e.g., methoxy (B1213986), methyl, amino) and electron-withdrawing groups (e.g., nitro, cyano, halo) at the ortho, meta, and para positions relative to the ether linkage. This would allow for the investigation of how the electronic landscape of the aromatic ring influences the compound's properties.

Steric Effects: Incorporating bulky substituents (e.g., tert-butyl, isopropyl) to probe the spatial requirements of potential binding pockets or to influence conformational preferences.

Lipophilicity: Varying the halogen substituents (F, Cl, Br, I) or introducing alkyl chains of different lengths to modulate the lipophilicity of the molecule, which can significantly impact properties such as cell membrane permeability and solubility.

A hypothetical library of analogs based on phenoxy ring modification is presented in Table 1.

Interactive Data Table 1: Hypothetical Analogs of 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- with Modifications on the Phenoxy Ring

| Analog ID | Substituent on Phenoxy Ring | Position of Substituent | Predicted Property Change (Hypothetical) |

| A-01 | Methoxy (-OCH3) | para | Increased electron density, potential for H-bonding |

| A-02 | Nitro (-NO2) | para | Decreased electron density, potential for polar interactions |

| A-03 | Chloro (-Cl) | meta | Increased lipophilicity, altered electronic distribution |

| A-04 | tert-Butyl (-C(CH3)3) | para | Increased steric bulk, increased lipophilicity |

| A-05 | Fluoro (-F) | ortho | Altered electronic and steric properties |

Modification of the Ethyl Substituent:

The 4-ethyl group on the phenoxy ring provides another avenue for structural modification. Analogs can be synthesized by starting with phenols bearing different alkyl or functional groups at the para position.

Examples of modifications include:

Alkyl Chain Length: Varying the length of the alkyl chain (e.g., methyl, propyl, butyl) to investigate the impact of hydrophobicity and chain length on activity.

Branching: Introducing branched alkyl groups (e.g., isopropyl, isobutyl) to explore the effects of steric hindrance near the para position.

Functional Groups: Replacing the ethyl group with other functionalities such as an acetyl group, a carboxylic acid, or an amide to introduce different chemical handles and probe for new interactions.

Modification of the Tetrahydropyran Ring:

While modifications to the tetrahydropyran ring are generally more synthetically challenging, they can provide valuable insights into the role of this heterocyclic moiety. Strategies could include:

Introduction of Substituents: Synthesizing substituted dihydropyrans as starting materials to introduce alkyl or other groups at various positions on the THP ring.

Ring Size Variation: Although this would no longer be a pyran analog, exploring five-membered (tetrahydrofuran) or seven-membered (oxepane) rings in place of the tetrahydropyran could reveal the importance of the six-membered ring for the observed properties.

The synthesis of these analogs would be followed by a thorough characterization of their physicochemical properties (e.g., solubility, logP, pKa) and, if applicable, their biological activity. By correlating these properties with the specific structural changes, a quantitative structure-activity relationship (QSAR) model could be developed. longdom.orgnih.govslideshare.netnih.gov Such models are invaluable for predicting the properties of novel, unsynthesized analogs and for guiding the design of compounds with optimized characteristics.

Advanced Spectroscopic and Spectrometric Characterization of 2h Pyran, 2 4 Ethylphenoxy Tetrahydro in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro-, a combination of 1D and 2D NMR experiments would provide a wealth of information regarding its covalent framework and spatial arrangement.

The ¹H and ¹³C NMR spectra of 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- are predicted to exhibit characteristic signals corresponding to the tetrahydropyran (B127337) (THP) ring and the 4-ethylphenoxy group. The chemical shifts can be estimated by considering the data for 4-ethylphenol (B45693) and 2-phenoxytetrahydro-2H-pyran.

¹H NMR Spectroscopy: The proton spectrum would show distinct regions for the aromatic, anomeric, THP ring, and ethyl group protons. The aromatic protons of the 4-ethylphenoxy group are expected to appear as two doublets (an AA'BB' system) in the range of δ 6.8-7.2 ppm. The anomeric proton at the C2 position of the THP ring is highly sensitive to its stereochemical environment (axial or equatorial) and would likely resonate as a doublet of doublets around δ 5.4-5.6 ppm. The remaining methylene (B1212753) protons of the THP ring would appear as a complex series of multiplets between δ 1.5 and 4.0 ppm. The ethyl group would be characterized by a quartet for the methylene protons (around δ 2.6 ppm) and a triplet for the methyl protons (around δ 1.2 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The aromatic carbons of the 4-ethylphenoxy group would have signals in the δ 115-158 ppm region. The anomeric carbon (C2) is expected to be in the δ 95-105 ppm range. The other carbons of the THP ring would resonate between δ 20 and 70 ppm. The ethyl group carbons would appear at approximately δ 28 (CH₂) and δ 16 (CH₃).

Predicted NMR Data Tables:

Table 1: Predicted ¹H NMR Chemical Shifts for 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro-

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to -OEt) | 6.8 - 7.0 | d |

| Aromatic (meta to -OEt) | 7.0 - 7.2 | d |

| Anomeric H (C2-H) | 5.4 - 5.6 | dd |

| THP Ring (C6-H) | 3.6 - 4.0 | m |

| THP Ring (other CH₂) | 1.5 - 2.0 | m |

| Ethyl (-CH₂-) | ~2.6 | q |

| Ethyl (-CH₃) | ~1.2 | t |

Data is estimated based on analogous compounds.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro-

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-O) | 155 - 158 |

| Aromatic (C-Et) | 135 - 138 |

| Aromatic (CH) | 115 - 130 |

| Anomeric (C2) | 95 - 105 |

| THP Ring (C6) | 60 - 65 |

| THP Ring (other CH₂) | 20 - 35 |

| Ethyl (-CH₂-) | ~28 |

| Ethyl (-CH₃) | ~16 |

Data is estimated based on analogous compounds.

The stereochemistry at the anomeric center and the conformation of the tetrahydropyran ring can be investigated using two-dimensional NMR techniques such as COSY, HSQC, and NOESY.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the THP ring and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton to its directly attached carbon, confirming the assignments made in the 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for determining the stereochemistry. For instance, the spatial proximity between the anomeric proton (C2-H) and other protons on the THP ring (e.g., C4-H or C6-H) can establish its axial or equatorial orientation. An axial anomeric proton would show strong NOEs to the axial protons at C4 and C6. The conformation of the THP ring, which typically adopts a chair form, can also be confirmed through NOESY data.

The bond connecting the phenoxy group to the tetrahydropyran ring can exhibit restricted rotation. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, could be employed to investigate the rotational barrier. At low temperatures, the rotation might be slow enough on the NMR timescale to result in the appearance of distinct signals for non-equivalent aromatic protons or carbons. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. From the coalescence temperature and the frequency difference between the signals, the free energy of activation (ΔG‡) for the rotational process can be calculated.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation patterns. For 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro-, the molecular ion peak ([M]⁺) would be observed in the mass spectrum, confirming its molecular formula (C₁₃H₁₈O₂).

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely involve characteristic losses. A primary fragmentation pathway would be the cleavage of the glycosidic bond, leading to the formation of a 4-ethylphenoxide radical and a tetrahydropyranyl cation (m/z 85), or a 4-ethylphenol cation and a dihydropyran radical. The 4-ethylphenoxy moiety would likely give rise to a prominent peak corresponding to the 4-ethylphenol cation (m/z 122), which could further fragment by losing a methyl group to give a hydroxytropylium ion (m/z 107).

Table 3: Predicted Key Mass Spectrometry Fragments for 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro-

| m/z | Proposed Fragment |

|---|---|

| 206 | [M]⁺ (Molecular Ion) |

| 122 | [HOC₆H₄CH₂CH₃]⁺ |

| 107 | [HOC₆H₄CH₂]⁺ |

| 85 | [C₅H₉O]⁺ (Tetrahydropyranyl cation) |

Data is estimated based on fragmentation patterns of similar structures.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- is expected to show characteristic absorption bands. A strong C-O-C stretching vibration for the ether linkage would be prominent in the 1050-1150 cm⁻¹ region. Aromatic C=C stretching vibrations would appear in the 1500-1600 cm⁻¹ range. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring vibrations are typically strong in the Raman spectrum, providing a clear fingerprint for the 4-ethylphenoxy group.

Table 4: Predicted Key Infrared Absorption Bands for 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro-

| Wavenumber (cm⁻¹) | Vibration Type |

|---|---|

| 3000 - 3100 | Aromatic C-H Stretch |

| 2850 - 2960 | Aliphatic C-H Stretch |

| 1500 - 1600 | Aromatic C=C Stretch |

| 1050 - 1150 | C-O-C Ether Stretch |

Data is estimated based on characteristic group frequencies.

Structure Reactivity and Structure Property Relationships in 2h Pyran, 2 4 Ethylphenoxy Tetrahydro Systems

Electronic Effects of the 4-Ethylphenoxy Group on the Tetrahydropyran (B127337) Ring and Reaction Centers in 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro-

The electronic character of the 4-ethylphenoxy substituent significantly modulates the electron distribution and reactivity of the tetrahydropyran (THP) ring in 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro-. The primary connection point, the exocyclic oxygen of the phenoxy group, acts as an interface through which electronic effects are transmitted to the acetal (B89532) center (C2) of the THP ring.

The 4-ethyl group on the phenyl ring is an alkyl substituent that exhibits a weak electron-donating effect. This occurs through two main mechanisms:

Inductive Effect (+I): The ethyl group, being less electronegative than the sp²-hybridized carbons of the benzene (B151609) ring, pushes electron density into the aromatic system.

Hyperconjugation: The C-H σ-bonds of the ethyl group can overlap with the π-system of the benzene ring, further increasing electron density on the ring.

This increased electron density on the phenyl ring is relayed to the phenoxy oxygen. As a result, this oxygen becomes more electron-rich and a poorer leaving group compared to an unsubstituted phenoxy group. This electronic modification influences the key reaction center of the molecule: the anomeric carbon (C2) of the tetrahydropyran ring. The C-O bonds at this acetal center are highly polarized. The increased electron density on the exocyclic oxygen atom can influence the strength and polarity of the C2-O bond.

Studies on the gas-phase thermal elimination of related 2-(4-substituted-phenoxy)tetrahydro-2H-pyranes show that the nature of the substituent in the 4-position of the phenoxy ring impacts the reaction rate. researchgate.net Electron-donating groups, such as the ethyl group, are expected to influence the polarization of the C-O bond, which is a determining factor in the reaction rate of processes like thermal elimination. researchgate.net The increased electron density on the phenoxy oxygen can affect its ability to abstract a hydrogen from the pyran ring, a key step in certain decomposition mechanisms. researchgate.net

Steric Interactions and Conformational Analysis of the Tetrahydropyran Ring in 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro-

The conformational behavior of 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- is dominated by the chair conformation of the six-membered tetrahydropyran ring and the orientational preference of the bulky 4-ethylphenoxy substituent at the anomeric C2 position. The key consideration is the equilibrium between the axial and equatorial conformers.

Based on purely steric considerations, the large 4-ethylphenoxy group would be expected to favor the equatorial position to minimize 1,3-diaxial interactions with the hydrogen atoms at the C4 and C6 positions of the THP ring. However, in 2-substituted tetrahydropyrans, this steric preference is often counteracted by a powerful stereoelectronic factor known as the anomeric effect. wikipedia.orgdypvp.edu.in The anomeric effect describes the tendency of electronegative substituents at the anomeric carbon to prefer the axial orientation, as this geometry allows for a stabilizing orbital overlap. wikipedia.orgscripps.edu

For the analogous series of 2-(4-substituted-phenoxy)tetrahydropyrans, it has been demonstrated through 13C NMR studies that the axial preference is significant and is influenced by the electronic nature of the 4-substituent. cdnsciencepub.comcdnsciencepub.com Electron-withdrawing groups on the aryloxy moiety increase the preference for the axial conformer. cdnsciencepub.comcdnsciencepub.com Conversely, an electron-donating group like 4-ethyl would be expected to slightly decrease the axial preference compared to an unsubstituted phenoxy group, though the axial conformer is still likely to be the major one at equilibrium.

The following table, based on data from related compounds, illustrates the influence of the para-substituent on the conformational equilibrium. cdnsciencepub.comcdnsciencepub.com

| 4-Substituent | % Axial Conformer (in CF₂Br₂) | ΔG° (E→A) (kcal/mol) |

| -OCH₃ | 79% | -0.4 |

| -H | ~85% (inferred) | - |

| -CH₂CH₃ | (Predicted slightly <85%) | (Predicted slightly less negative than -0.5) |

| -NO₂ | 90% | -0.7 |

Data extrapolated and inferred from studies on 2-(4-substituted-phenoxy)tetrahydropyrans. cdnsciencepub.comcdnsciencepub.com

The steric bulk of the ethyl group itself primarily influences the rotational conformation around the exocyclic O-C(aryl) bond, but its impact on the axial/equatorial equilibrium of the entire substituent is secondary to the dominant anomeric effect. Additionally, the barrier to ring inversion for 2-aryloxytetrahydropyrans has been found to be lower than that of unsubstituted tetrahydropyran by about 1.5 kcal/mol. cdnsciencepub.com

Stereoelectronic Principles Governing the Reactivity and Selectivity of 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro-

The structure, stability, and reactivity of 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- are governed by fundamental stereoelectronic principles, most notably the anomeric effect. wikipedia.org

The Anomeric Effect: This effect is the primary reason for the preference of the 4-ethylphenoxy group to occupy the axial position on the tetrahydropyran ring, despite the steric disadvantage. wikipedia.orgdypvp.edu.in The anomeric effect can be explained by two main theories:

Dipole-Dipole Repulsion: An alternative explanation considers the electrostatic interactions between the lone pairs on the two oxygen atoms. dypvp.edu.in In the equatorial conformation, the dipoles associated with the endocyclic and exocyclic oxygens are partially aligned, leading to electrostatic repulsion. In the axial conformation, these dipoles are more opposed, resulting in a lower energy and more stable state. dypvp.edu.in

The Exo-Anomeric Effect: This is an extension of the anomeric effect that pertains to the rotation around the exocyclic C2-O bond. wikipedia.org It describes the preference for specific gauche conformations that maximize stabilizing orbital interactions between the lone pairs on the exocyclic oxygen and the C-O and C-C bonds within the ring. rsc.org This effect influences the precise orientation of the 4-ethylphenoxy group relative to the tetrahydropyran ring.

These stereoelectronic effects are crucial in determining the molecule's ground-state geometry. This geometry, in turn, dictates the molecule's reactivity. For instance, in reactions involving cleavage of the acetal, such as hydrolysis, the rate can be highly dependent on the conformation. The antiperiplanar lone pair on the ring oxygen is perfectly positioned to assist in the departure of the exocyclic phenoxy group from the axial position, a principle known as stereoelectronic assistance. rsc.org

Quantitative Structure-Reactivity Relationships (QSRR) for 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- and Related Analogs

A key study on the unimolecular gas-phase thermal elimination of 2-(4-substituted-phenoxy)tetrahydro-2H-pyranes provides a basis for a QSRR analysis. researchgate.net These reactions yield dihydropyran and the corresponding 4-substituted phenol (B47542). The study determined the first-order rate coefficients and Arrhenius parameters for analogs with different substituents on the phenoxy ring. researchgate.net

The reactivity in this elimination reaction is influenced by the electronic properties of the 4-substituent. A QSRR model for this reaction could be developed by correlating the logarithm of the rate constant (log k) with electronic descriptors of the substituent, such as the Hammett parameter (σ).

The table below presents kinetic and thermodynamic data for the thermal decomposition of related 2-aryloxytetrahydropyrans, which could serve as the basis for a QSRR model. researchgate.net

| 4-Substituent on Phenoxy Ring | log A (s⁻¹) | Eₐ (kJ/mol) | Rate Constant k (s⁻¹) at 623 K (calculated) |

| -H | 14.18 | 211.6 | 1.16 x 10⁻⁴ |

| -OCH₃ | 14.11 | 203.6 | 4.09 x 10⁻⁴ |

| -C(CH₃)₃ | 14.08 | 205.9 | 2.50 x 10⁻⁴ |

| -CH₂CH₃ | (Predicted) | (Predicted) | (Predicted) |

Data derived from Alvarez-Aular et al. (2017). researchgate.net

To predict the reactivity of 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro-, one would need electronic and steric parameters for the ethyl group. The ethyl group is weakly electron-donating (negative Hammett σ value) and has a moderate steric profile. Based on the trend that electron-donating groups like methoxy (B1213986) and tert-butyl accelerate the reaction compared to hydrogen, it is predicted that the 4-ethyl substituent would also lead to a faster rate of thermal elimination than the unsubstituted 2-phenoxytetrahydro-2H-pyran. researchgate.net A full QSRR model would involve a regression analysis to create an equation of the form:

log(k) = ρσ + c

where ρ is the reaction constant and σ is the substituent constant. This would allow for a quantitative prediction of the rate constant for the 4-ethyl derivative.

Correlations between Molecular Structure, Stability, and Chemical Potential in 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro-

The stability and chemical potential of 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- are intrinsically linked to its molecular structure, particularly its conformational and electronic properties.

The thermal stability of the molecule can be assessed through its decomposition kinetics. Studies on analogous compounds provide insight into the energy of activation (Eₐ) required for thermal elimination. researchgate.net This value is a direct measure of the kinetic stability of the C-O acetal linkage under thermal stress.

The table below presents thermodynamic parameters related to the stability of similar compounds during thermal decomposition. researchgate.net

| Compound | Activation Energy (Eₐ) (kJ/mol) | Activation Enthalpy (ΔH‡) at 623 K (kJ/mol) | Activation Gibbs Free Energy (ΔG‡) at 623 K (kJ/mol) |

| 2-phenoxytetrahydro-2H-pyran | 211.6 | 206.4 | 202.6 |

| 2-(4-methoxyphenoxy)tetrahydro-2H-pyran | 203.6 | 198.4 | 201.2 |

| 2-(4-tert-butylphenoxy)tetrahydro-2H-pyran | 205.9 | 200.7 | 202.1 |

Data derived from Alvarez-Aular et al. (2017). researchgate.net

The data indicates that electron-donating substituents slightly lower the activation energy, suggesting a modest decrease in kinetic stability toward this specific decomposition pathway compared to the unsubstituted analog. researchgate.net

Chemical Potential: Chemical potential (μ) is the partial molar Gibbs free energy and is a fundamental measure of a substance's stability in a system. fiveable.mefiveable.me A system will always tend toward the state with the lowest chemical potential. libretexts.org In the context of 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro-, the concept of chemical potential governs the conformational equilibrium.

The axial (μ_ax) and equatorial (μ_eq) conformers exist in an equilibrium where the population of each state is determined by the difference in their chemical potentials. Because the axial conformer is thermodynamically more stable due to the anomeric effect, it possesses a lower chemical potential:

μ_ax < μ_eq

The equilibrium constant (K_eq) for the conformational interchange is directly related to the standard Gibbs free energy difference (ΔG°), which is the difference in the standard chemical potentials of the two states. At equilibrium, the chemical potential of the substance is minimized, reflecting the weighted average of the potentials of the contributing conformers. youtube.com Any change in conditions, such as solvent polarity, can alter the relative chemical potentials of the conformers and thus shift the equilibrium position. dypvp.edu.incdnsciencepub.com

Role of 2h Pyran, 2 4 Ethylphenoxy Tetrahydro As a Versatile Synthetic Intermediate and Building Block

Application of 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- in the Construction of Complex Organic Architectures

The tetrahydropyran (B127337) ring is a common structural motif in a wide array of natural products, including polyether antibiotics, marine toxins, and pheromones. Consequently, synthetic strategies for the construction of these complex targets often rely on the use of pre-functionalized tetrahydropyran building blocks. While specific examples detailing the use of 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- in total synthesis are not extensively documented in readily available literature, its potential as a synthetic intermediate can be inferred from the general reactivity of 2-alkoxy and 2-aryloxytetrahydropyrans.

The primary mode of application for such a compound would be as a precursor to a C2-substituted tetrahydropyran. The phenoxy group can act as a leaving group under specific Lewis acidic conditions, allowing for the introduction of a nucleophile at the anomeric C2 position. This strategy is particularly useful for the stereocontrolled synthesis of 2,6-disubstituted tetrahydropyrans, a common structural feature in many natural products.

The 4-ethylphenyl group can also be modified to introduce further functionality. For instance, benzylic bromination could provide a handle for further carbon-carbon bond formation, or electrophilic aromatic substitution could introduce other substituents on the aromatic ring. These modifications would allow for the elaboration of the building block into more complex structures before its incorporation into the final target molecule.

Below is a table illustrating the potential of tetrahydropyran-based building blocks in the synthesis of complex molecules.

| Building Block Type | Synthetic Transformation | Target Moiety | Representative Natural Product Class |

| 2-Alkoxytetrahydropyran | Glycosylation-type reaction with a carbon nucleophile | C-glycoside analogue | Polyketides |

| 2-Aryloxytetrahydropyran | Lewis acid-mediated substitution with an alcohol | Spiroketal | Pheromones, Ionophore antibiotics |

| Tetrahydropyran with pendant functional group | Intramolecular cyclization | Fused or bridged polycyclic ether | Marine ladder toxins |

Utility of 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- in Protecting Group Strategies within Multi-Step Synthesis

One of the most well-established applications of the tetrahydropyran skeleton is in the protection of hydroxyl groups. nih.govyoutube.comwikipedia.org The reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis yields a tetrahydropyranyl (THP) ether, which is stable to a wide range of reaction conditions, including strongly basic, organometallic, and reducing reagents. organic-chemistry.orgmasterorganicchemistry.com 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- can be considered a pre-formed protecting group that can be transferred to a target alcohol via a trans-acetalization reaction, although the direct reaction with DHP is more common.

The key feature of the THP protecting group is its acetal (B89532) nature, which allows for its facile removal under mild acidic conditions, often using reagents such as pyridinium (B92312) p-toluenesulfonate (PPTS) in an alcoholic solvent. masterorganicchemistry.com This orthogonality makes the THP group particularly valuable in multi-step syntheses where other acid-labile or base-labile protecting groups are present.

The presence of the 4-ethylphenoxy group in 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- would subtly modify the properties of the corresponding THP ether. The electronic nature of the aryloxy group could influence the rate of both the formation and cleavage of the acetal. The ethyl group provides additional lipophilicity, which could be advantageous in certain solvent systems.

The general conditions for the protection of alcohols as THP ethers and their subsequent deprotection are summarized in the table below.

| Reaction | Reagents and Conditions | Comments |

| Protection | ||

| 3,4-Dihydro-2H-pyran (DHP), catalytic p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS) in CH₂Cl₂ | Standard and widely used method. wikipedia.org | |

| DHP, catalytic Bi(OTf)₃, solvent-free | Mild and efficient for a variety of alcohols and phenols. | |

| DHP, catalytic CeCl₃·7H₂O/NaI, solvent-free | Environmentally benign and highly chemoselective. organic-chemistry.org | |

| Deprotection | ||

| Acetic acid/THF/H₂O (3:1:1) | Mild acidic conditions. | |

| p-TsOH or PPTS in MeOH or EtOH | Trans-acetalization leads to the deprotected alcohol. masterorganicchemistry.com | |

| MgBr₂ in Et₂O | Mild and selective for THP ethers over other ethers. |

Precursor for Scaffolds in Advanced Materials Science (e.g., Liquid Crystal Components)

The molecular architecture of 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro-, which combines a flexible alicyclic ring with a rigid aromatic moiety, is characteristic of a building block for liquid crystals. iosrjournals.org Liquid crystalline materials are composed of molecules (mesogens) that exhibit orientational order, and their design often involves the linkage of a rigid core with flexible terminal chains.

In this context, the 4-ethylphenoxy group can serve as part of the rigid mesogenic core, while the tetrahydropyran ring can be considered a semi-flexible unit or a precursor to a more extended flexible chain. The synthesis of liquid crystals often involves the coupling of different molecular fragments, and a molecule like 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- could be a valuable intermediate in such a synthetic sequence. For instance, the tetrahydropyran ring could be opened and functionalized to introduce a longer alkyl or alkoxy chain, a common feature in calamitic (rod-shaped) liquid crystals.

While there is no direct evidence in the searched literature for the use of this specific compound in liquid crystal synthesis, the general strategy of using heterocyclic rings in the design of mesogens is well-established. nih.govmdpi.comnih.gov The table below presents examples of heterocyclic systems that have been incorporated into liquid crystalline structures, illustrating the potential for a compound like 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro-.

| Heterocyclic Core | Role in Liquid Crystal Structure | Resulting Mesophase |

| Pyridine | Contributes to the rigid core and influences dipole moment | Nematic, Smectic A, Smectic C mdpi.com |

| Quinoline | Extends the rigid core, leading to higher clearing points | Nematic nih.govnih.gov |

| Pyrimidine | Enhances liquid crystal properties, often inducing nematic and smectic C phases iosrjournals.org | Nematic, Smectic C |

| Tetrahydropyran (hypothetical) | Could serve as a semi-flexible spacer or a precursor to a terminal chain | Dependent on the final molecular structure |

Methodology Development Facilitated by the Compound's Reactivity Profile

The reactivity of 2-alkoxy and 2-aryloxytetrahydropyrans is dominated by the chemistry of the acetal functional group. Under acidic conditions, the exocyclic oxygen is protonated, leading to its departure as a phenol (B47542) and the formation of a resonance-stabilized oxocarbenium ion. This reactive intermediate can be trapped by a variety of nucleophiles, a reaction that forms the basis for numerous synthetic methodologies.

The study of the reactivity of compounds like 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- can therefore contribute to the development of new synthetic methods. For example, investigating the stereochemical outcome of nucleophilic attack on the oxocarbenium ion generated from this and related chiral substrates can provide insights into the factors that control stereoselectivity in glycosylation and other related reactions.

Furthermore, the 4-ethylphenoxy group can serve as a reporter group in mechanistic studies. Its electronic properties can be fine-tuned by introducing other substituents on the aromatic ring, allowing for a systematic investigation of the electronic effects on the rate and selectivity of reactions involving the acetal functionality.

The following table outlines some of the key reactions involving the acetal functionality of 2-alkoxytetrahydropyrans, which are analogous to the expected reactivity of 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro-.

| Reaction Type | Reagents | Product Type | Mechanistic Feature |

| Hydrolysis | Aqueous acid | Lactol | Formation of an oxocarbenium ion followed by trapping with water. |

| Alcoholysis | Alcohol, acid catalyst | Different 2-alkoxytetrahydropyran | Trans-acetalization via an oxocarbenium ion intermediate. |

| C-Glycosylation | Carbon nucleophile (e.g., silyl (B83357) enol ether), Lewis acid | 2-Carbon-substituted tetrahydropyran | Formation of a new C-C bond at the anomeric position. |

| Reduction | Triethylsilane, Lewis acid | Tetrahydropyran | Reductive cleavage of the C-O bond via an oxocarbenium ion. |

Future Research Directions and Emerging Opportunities in Tetrahydropyran Chemistry

Development of Novel and Sustainable Synthetic Protocols

The synthesis of tetrahydropyran (B127337) rings is a well-established area of organic chemistry, yet the quest for more efficient, sustainable, and versatile methodologies continues. Future research into the synthesis of 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- is anticipated to move beyond traditional methods, embracing principles of green chemistry. A key area of development will likely involve the exploration of catalytic systems that minimize waste, reduce energy consumption, and utilize renewable starting materials.

The development of one-pot synthesis strategies, where multiple reaction steps are carried out in a single vessel, presents a significant opportunity to enhance efficiency. Such protocols not only save time and resources but also reduce the environmental impact associated with purification processes. Furthermore, the investigation of flow chemistry techniques for the continuous production of 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- could offer advantages in terms of scalability, safety, and process control.

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic Systems | Reduced waste, lower energy consumption, use of renewable resources. | Development of novel catalysts, exploring biocompatible catalysts. |

| One-Pot Synthesis | Increased efficiency, reduced solvent use, minimized purification steps. | Designing multi-step reaction sequences in a single reaction vessel. |

| Flow Chemistry | Enhanced scalability, improved safety, precise process control. | Optimization of reaction conditions for continuous manufacturing. |

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize chemical research. In the context of 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro-, these computational tools can be leveraged to accelerate the discovery and optimization of its properties and applications. Machine learning algorithms can be trained on existing chemical data to predict the physicochemical properties, reactivity, and potential biological activity of novel derivatives.

This predictive power can significantly reduce the number of experiments required, saving both time and resources. For instance, AI models could be employed to design new analogs of 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- with enhanced properties by predicting how structural modifications will impact its function. Furthermore, machine learning can aid in the optimization of synthetic routes by predicting reaction outcomes under various conditions, thereby guiding experimental design.

Exploration of Bio-inspired Synthesis and Biocatalysis for Tetrahydropyran Synthesis

Nature provides a rich blueprint for the synthesis of complex molecules. Bio-inspired synthesis and biocatalysis represent a promising frontier for the environmentally friendly production of tetrahydropyran derivatives like 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro-. Enzymes, as natural catalysts, offer high selectivity and efficiency under mild reaction conditions, often in aqueous environments.

Future research will likely focus on identifying and engineering enzymes capable of catalyzing the key bond-forming reactions required for the synthesis of the 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- scaffold. This could involve screening natural enzyme libraries or using directed evolution to create bespoke biocatalysts with desired activities. The use of whole-cell systems, where the necessary enzymes are housed within a microorganism, could also provide a sustainable and cost-effective manufacturing platform.

Investigation of Advanced Spectroscopic Techniques for Real-Time Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic techniques offer the potential for real-time, in-situ monitoring of the formation of 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro-. Techniques such as process analytical technology (PAT), which includes methods like Raman and infrared spectroscopy, can provide continuous data on the concentration of reactants, intermediates, and products throughout a reaction.

This real-time data allows for precise control over reaction parameters, leading to improved yields, purity, and safety. Furthermore, the detailed mechanistic insights gained from these studies can inform the development of more efficient and robust synthetic protocols.

Designing Next-Generation Chemical Probes and Tools based on 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- Scaffold

The unique structural features of the 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- scaffold make it an attractive starting point for the design of next-generation chemical probes and tools. These tools are invaluable for studying complex biological systems and elucidating the mechanisms of disease.

By functionalizing the core scaffold with reporter groups (e.g., fluorophores, biotin (B1667282) tags) or reactive moieties, researchers can create probes that specifically interact with and visualize biological targets. For example, a fluorescently labeled derivative of 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- could be used to track its localization and interactions within living cells. The development of such sophisticated chemical tools will open up new avenues for biological research and drug discovery.

| Application Area | Design Strategy | Potential Impact |

| Chemical Probes | Incorporation of reporter groups (fluorophores, biotin). | Visualization of biological targets and pathways. |

| Drug Discovery | Functionalization with pharmacophores. | Development of novel therapeutic agents. |

| Diagnostics | Attachment to biosensors. | Creation of new diagnostic tools for disease detection. |

Q & A

Basic: What synthetic methodologies are established for 2-(4-ethylphenoxy)tetrahydro-2H-pyran derivatives?

Answer:

The synthesis of 2-(4-ethylphenoxy)tetrahydro-2H-pyran derivatives typically involves nucleophilic substitution at the pyran oxygen. For example: